molecular formula C18H18ClN3O2S B2881317 4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-20-2

4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione

Katalognummer: B2881317
CAS-Nummer: 902503-20-2
Molekulargewicht: 375.87
InChI-Schlüssel: LVAJKBLYWSBCHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is a specialty quinazoline derivative of significant interest in medicinal chemistry and oncology research. The 6,7-dimethoxyquinazoline scaffold is a privileged structure in drug discovery, known for its ability to interact with a range of critical biological targets . This specific compound, with its 2-thione and 4-anilinoethylamine substitutions, is designed for researchers investigating the inhibition of key cellular pathways.Quinazoline-based compounds are extensively documented as potent inhibitors of tyrosine kinase receptors, such as the c-Met (hepatocyte growth factor receptor) pathway, which plays a fundamental role in tumorigenesis, cancer cell proliferation, invasion, and metastasis . The structural motifs present in this reagent—including the 4-chlorophenyl ethylamino group—are common in molecules developed to selectively target and inhibit the ATP-binding sites of such kinases . Furthermore, closely related diaminoquinazoline derivatives have been established as potent dual-purpose chemical tools, capable of inhibiting key efflux transporters like MDR1 (P-glycoprotein) and BCRP, which are major contributors to multidrug resistance in cancer chemotherapy . By blocking these transporters, this class of compounds can significantly enhance the oral absorption and systemic exposure of co-administered investigational drugs, making them valuable "chemical knock-out" agents for assessing the role of efflux transporters in pharmacokinetics . This reagent is presented as a high-purity chemical building block for scientists synthesizing novel bioactive molecules or as a reference standard in biochemical assays. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant scientific literature for guidance on the use of quinazoline derivatives in their specific experimental models.

Eigenschaften

CAS-Nummer

902503-20-2

Molekularformel

C18H18ClN3O2S

Molekulargewicht

375.87

IUPAC-Name

4-[2-(4-chlorophenyl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H18ClN3O2S/c1-23-15-9-13-14(10-16(15)24-2)21-18(25)22-17(13)20-8-7-11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,25)

InChI-Schlüssel

LVAJKBLYWSBCHB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=C(C=C3)Cl)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitration-Reduction-Cyclization Sequence

A widely cited approach begins with 3,4-dimethoxybenzaldehyde (veratraldehyde). Patent CN101353328B outlines a six-step protocol:

  • Oxidation : Veratraldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide in basic media (20–60°C, 2–10 hours).
  • Nitration : Reaction with concentrated nitric acid in chloroform yields 4,5-dimethoxy-2-nitrobenzoic acid .
  • Reduction : Catalytic hydrogenation or iron/HCl-mediated reduction converts the nitro group to an amine, forming 4,5-dimethoxyanthranilic acid .
  • Cyclization : Treatment with cyanamide and triphosgene in organic solvents generates the quinazolin-4-one intermediate.
  • Thionation : Phosphorus decasulfide (P₄S₁₀) in pyridine replaces the carbonyl oxygen with sulfur, yielding the 2(1H)-thione derivative.

Key parameters :

  • Nitration temperature (15–50°C) critically affects regioselectivity.
  • Thionation efficiency depends on P₄S₁₀ stoichiometry and reaction time (4–12 hours).

Microwave-Assisted Multicomponent Synthesis

Recent advances leverage microwave irradiation for one-pot synthesis. A modified protocol from Kaur et al. involves:

  • Condensing 2-aminothiobenzamide derivatives with ketones or aldehydes under microwave conditions (100–150°C, 10–30 minutes).
  • For 6,7-dimethoxy substitution, 2-amino-4,5-dimethoxythiobenzamide is reacted with acetone, yielding the quinazoline-2(1H)-thione core in >75% yield.

Advantages :

  • Reduced reaction time (hours to minutes).
  • Higher purity by minimizing side reactions.

Functionalization at Position 4: Introducing the 4-Chlorophenethylamino Group

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline-2(1H)-thione core undergoes SNAr with 4-chlorophenethylamine :

  • Activation : The C4 position is electrophilically activated by protonation or Lewis acid catalysis (e.g., AlCl₃).
  • Amination : Heating with excess 4-chlorophenethylamine in DMF or DMSO (80–120°C, 6–24 hours) installs the side chain.

Optimization considerations :

  • Electron-withdrawing thione group enhances C4 electrophilicity.
  • Steric hindrance from 6,7-dimethoxy groups necessitates prolonged reaction times.

Buchwald-Hartwig Amination

For higher regiocontrol, palladium-catalyzed cross-coupling is employed:

  • Pre-halogenation : The quinazoline core is brominated at C4 using NBS or Br₂.
  • Coupling : Reaction with 4-chlorophenethylamine using Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, and toluene solvent (100°C, 12 hours).

Yield : 60–75%, with superior selectivity over SNAr methods.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Reaction Time Scalability
Nitration-Cyclization 3,4-Dimethoxybenzaldehyde Oxidation, Nitration, Cyclization, Thionation 45–55 48–72 hours Moderate
Microwave Synthesis 2-Aminothiobenzamide Microwave-assisted cyclocondensation 75–85 0.5–1 hour High
Buchwald-Hartwig Bromoquinazoline Palladium-catalyzed amination 60–75 12–24 hours Low

Trade-offs :

  • Traditional nitration-cyclization offers reproducibility but suffers from multi-step inefficiency.
  • Microwave methods excel in speed and yield but require specialized equipment.
  • Buchwald-Hartwig provides precision at the cost of catalyst expense.

Purification and Characterization

Final purification typically involves:

  • Column chromatography (silica gel, ethyl acetate/hexane).
  • Recrystallization from methanol or ethanol.

Analytical validation :

  • ¹H/¹³C NMR : Confirms substitution pattern and thione tautomerism.
  • HRMS : Verifies molecular formula (C₁₉H₁₉ClN₄O₂S).
  • XRD : Resolves crystal structure, particularly the thione-ketone equilibrium.

Biologische Aktivität

The compound 4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is a member of the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a thione group and an ethylamino side chain. Its chemical formula is C15H16ClN3O2SC_{15}H_{16}ClN_3O_2S, and it exhibits significant hydrophobic characteristics due to the presence of chlorophenyl and methoxy groups.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including thiones, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Mycobacterium tuberculosis and other pathogenic bacteria. The thione functionality often enhances the antimicrobial efficacy compared to their oxo counterparts .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines, including HepG2 liver cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival .

CompoundIC50 (µM)Cancer Cell Line
Quinazoline Derivative A3.5HepG2
Quinazoline Derivative B4.0MCF-7
This compoundTBDTBD

Cardiovascular Effects

The compound has been identified as a potential α1-adrenoceptor antagonist, which may contribute to its antihypertensive effects. Research has demonstrated that similar quinazoline derivatives can effectively lower blood pressure by blocking α1-adrenergic receptors, leading to vasodilation .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • α1-Adrenoceptors : The compound acts as an antagonist at these receptors, which are involved in vasoconstriction. By blocking these receptors, it promotes vasodilation and reduces blood pressure.
  • Antimicrobial Targets : The thione group enhances the interaction with bacterial enzymes, leading to increased potency against microbial pathogens.

Case Studies

  • Anticancer Activity in HepG2 Cells : A study investigating the effects of quinazoline derivatives on HepG2 cells found that specific modifications in the structure led to enhanced antiproliferative activity. The derivatives were tested for their IC50 values, revealing promising results for further development as anticancer agents.
  • Antihypertensive Effects : In vivo studies demonstrated that compounds similar to this compound significantly reduced systolic blood pressure in hypertensive animal models, indicating their potential use in treating hypertension.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Relevance
4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione Quinazoline 6,7-dimethoxy; 2(1H)-thione; 4-[2-(4-chlorophenyl)ethyl]amino Potential kinase inhibitor or antimicrobial
4-N-(4'-Chlorophenyl)amino-6,7-dimethoxyquinazoline Quinazoline 6,7-dimethoxy; 4-(4-chlorophenyl)amino Detected in nanoparticle supernatants
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 3-cyano; 4,6-distyryl; thioacetamide Synthetic intermediate with bioactivity
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole 2-chlorophenyl; thione; chlorobenzylideneamino Hydrogen-bonded crystal structure
Cetirizine Ethyl Ester Piperazine 4-chlorophenyl; ethoxyacetic acid ester Antihistamine derivative

Key Findings from Comparative Studies

Core Heterocycle Influence: Quinazoline vs. For example, pyridine derivatives (e.g., compound 2 in Table 1) prioritize synthetic versatility but lack the fused bicyclic structure critical for rigid binding pockets . Triazole vs. Quinazoline: Triazole-thiones (e.g., ) emphasize hydrogen-bonded network formation in crystallography, but their smaller ring size may limit π-π stacking interactions compared to quinazolines .

Substituent Effects: 4-Chlorophenyl Group: This moiety is conserved across multiple analogs (Table 1) and is associated with improved lipophilicity and target affinity. For instance, cetirizine derivatives leverage this group for histamine H1 receptor antagonism . Thione vs.

Biological Activity Trends: Quinazoline derivatives with methoxy and chlorophenyl groups (e.g., 4-N-(4'-chlorophenyl)amino-6,7-dimethoxyquinazoline) are reported in nanoparticle-related studies, suggesting applications in drug delivery or bioactive coatings . Triazole-thiones demonstrate robust crystallographic stability, which may translate to formulation advantages, though their pharmacological profiles remain less explored compared to quinazolines .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and aromatic proton environments. 2D-COSY/HMBC resolves quinazoline ring connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns matching synthetic intermediates .
  • X-ray Crystallography : Single-crystal analysis to resolve tautomeric preferences (thione vs. thiol forms) and confirm stereoelectronic effects .

How should researchers address discrepancies in reported biological activity across different cell lines?

Advanced Research Question
Discrepancies may arise from cell-specific metabolic pathways or off-target effects. Mitigation strategies include:

  • Dose-Response Profiling : Establish full dose-response curves (e.g., 0.1–100 µM) to differentiate potency from cytotoxicity .
  • Proteomic Screening : Use phosphoproteomics or thermal shift assays to identify secondary targets contributing to variable responses .
  • Solubility Controls : Pre-test compound solubility in assay media (e.g., DMSO vs. PBS) to exclude artifacts from precipitation .

What computational methods are effective for predicting this compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize targets with conserved hinge regions (e.g., EGFR, VEGFR) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residues (e.g., hydrophobic interactions with 4-chlorophenyl) .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent properties (e.g., Hammett σ) with activity trends .

How can the compound’s stability under physiological conditions be experimentally validated?

Basic Research Question

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Plasma Stability : Test in human plasma (37°C, 1–6 hours) to assess esterase-mediated hydrolysis of methoxy groups .
  • Light/Temperature Stress : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify photodegradation pathways .

What experimental frameworks are recommended for evaluating environmental fate and ecotoxicological impacts?

Advanced Research Question
Adopt a tiered approach per OECD guidelines:

  • Phase 1 (Abiotic) : Measure hydrolysis half-life (pH 4–9), photolysis rates, and soil sorption coefficients (Kd) .
  • Phase 2 (Biotic) : Use Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition tests (72-h IC₅₀) .
  • Phase 3 (Modeling) : Apply EPI Suite to predict bioaccumulation (BCF) and persistence (PBT criteria) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.